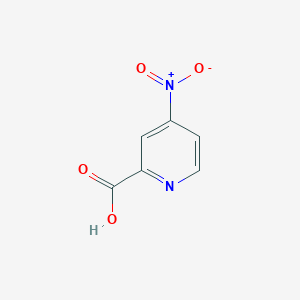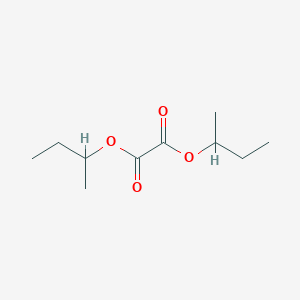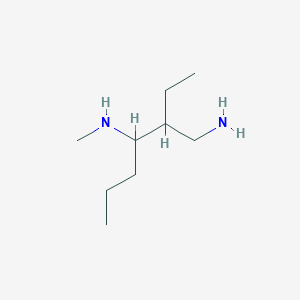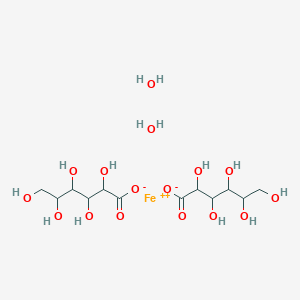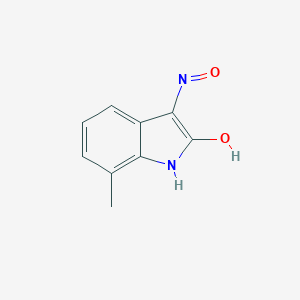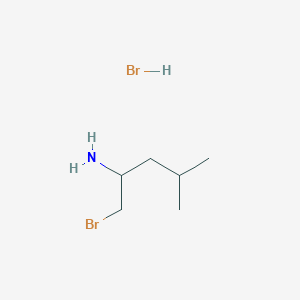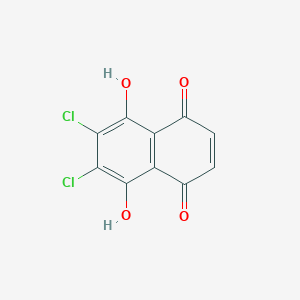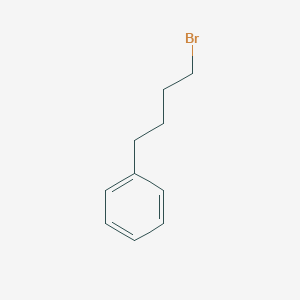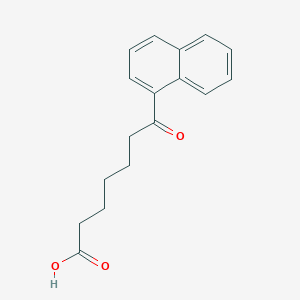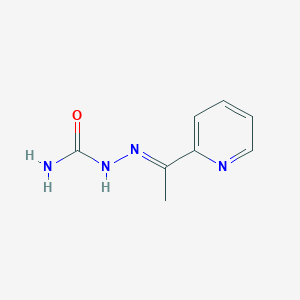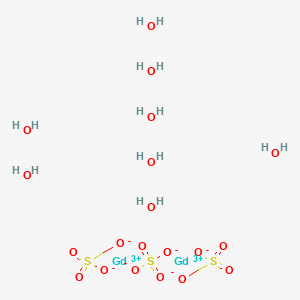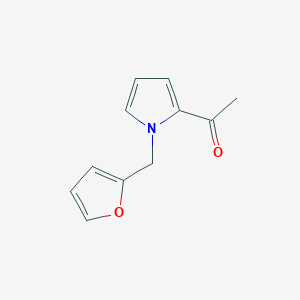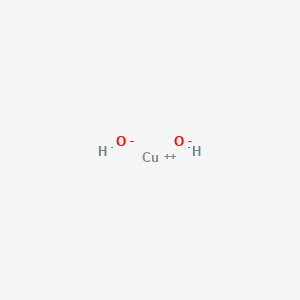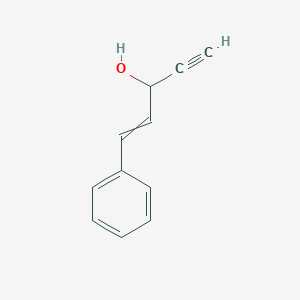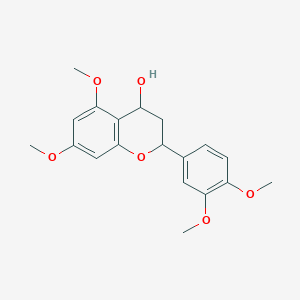
2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-4-ol, also known as apigenin 4'-O-methyl ether, is a flavonoid compound found in various plants, including parsley, celery, and chamomile. It has gained attention in the scientific community due to its potential health benefits and therapeutic properties. In
Mecanismo De Acción
The mechanism of action of 2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-4-ol 4'-O-methyl ether is not fully understood, but it is believed to act through various pathways. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in inflammation. It also has antioxidant properties and can scavenge free radicals, which can cause damage to cells and contribute to the development of various diseases.
Efectos Bioquímicos Y Fisiológicos
Apigenin 4'-O-methyl ether has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It also has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, it has been shown to improve glucose metabolism and reduce oxidative stress, which can contribute to the development of diabetes and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-4-ol 4'-O-methyl ether in lab experiments include its low toxicity and potential therapeutic properties. However, there are also limitations to its use, including its low solubility in water and potential for degradation under certain conditions.
Direcciones Futuras
There are numerous future directions for research on 2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-4-ol 4'-O-methyl ether. One area of interest is its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the formation of beta-amyloid plaques, which are believed to contribute to the development of Alzheimer's disease. Additionally, it has been investigated for its potential use in the treatment of diabetes and cardiovascular disease. Further research is needed to fully understand the potential therapeutic properties of 2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-4-ol 4'-O-methyl ether and its mechanisms of action.
Métodos De Síntesis
The synthesis of 2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-4-ol 4'-O-methyl ether can be achieved through various methods, including chemical synthesis and extraction from natural sources. One common method involves the reaction of 2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-4-ol with dimethyl sulfate in the presence of potassium carbonate. The resulting product is purified through column chromatography to obtain pure 2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-4-ol 4'-O-methyl ether.
Aplicaciones Científicas De Investigación
Apigenin 4'-O-methyl ether has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, diabetes, and cardiovascular disease.
Propiedades
Número CAS |
10496-69-2 |
|---|---|
Nombre del producto |
2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-4-ol |
Fórmula molecular |
C19H22O6 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C19H22O6/c1-21-12-8-17(24-4)19-13(20)10-15(25-18(19)9-12)11-5-6-14(22-2)16(7-11)23-3/h5-9,13,15,20H,10H2,1-4H3 |
Clave InChI |
APLKIOPSKVXHFK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2CC(C3=C(O2)C=C(C=C3OC)OC)O)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2CC(C3=C(O2)C=C(C=C3OC)OC)O)OC |
Sinónimos |
2-(3,4-Dimethoxyphenyl)-3,4-dihydro-5,7-dimethoxy-2H-1-benzopyran-4-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



